molecular formula C17H22N2O9 B1237578 2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide CAS No. 70622-74-1

2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide

Cat. No.: B1237578
CAS No.: 70622-74-1
M. Wt: 398.4 g/mol
InChI Key: YHWRKXMTISIYOF-GVVSDTBTSA-N
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Description

2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide is a complex organic compound with the molecular formula C15H19NO9. It is known for its role as a chromogenic substrate for β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosides into glucose and other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide typically involves the reaction of 2-methoxy-4-(2’-nitrovinyl)phenol with N-acetyl-B-D-glucosamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro compounds, amino derivatives, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide has several applications in scientific research:

Mechanism of Action

The compound acts as a chromogenic substrate for β-glucosidase. When hydrolyzed by the enzyme, it releases a chromophore that can be detected spectrophotometrically. This reaction is used to measure the activity of β-glucosidase in various biological samples. The molecular targets include the active site of β-glucosidase, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-(2’-nitrovinyl)phenyl–N-acetyl-B-D-glucosaminide is unique due to its specific chromogenic properties and its ability to provide accurate measurements of β-glucosidase activity in biological samples. Its structure allows for specific interactions with the enzyme, making it a valuable tool in biochemical research .

Properties

IUPAC Name

N-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O9/c1-11(21)18-17(26-2)14(22)16(23,8-9-19(24)25)13(10-20)28-15(17)27-12-6-4-3-5-7-12/h3-9,13-15,20,22-23H,10H2,1-2H3,(H,18,21)/b9-8+/t13-,14+,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWRKXMTISIYOF-GVVSDTBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(C(C(C(OC1OC2=CC=CC=C2)CO)(C=C[N+](=O)[O-])O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@]1([C@H]([C@]([C@H](O[C@H]1OC2=CC=CC=C2)CO)(/C=C/[N+](=O)[O-])O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70622-74-1
Record name 2-Methoxy-4-(2'-nitrovinyl)phenyl-2-acetamido-2-deoxy-beta-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070622741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide
Reactant of Route 2
2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide
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2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide
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2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide
Reactant of Route 5
2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-(2'-nitrovinyl)phenyl--N-acetyl-B-D-glucosaminide

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